molecular formula C10H11N3O2 B2483546 N-(6-acetamidopyridin-2-yl)prop-2-enamide CAS No. 864916-61-0

N-(6-acetamidopyridin-2-yl)prop-2-enamide

Cat. No.: B2483546
CAS No.: 864916-61-0
M. Wt: 205.217
InChI Key: QMSKVFNOISDAPE-UHFFFAOYSA-N
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Description

N-(6-acetamidopyridin-2-yl)prop-2-enamide is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . It is also known by its IUPAC name, N-(6-acetamidopyridin-2-yl)acrylamide . This compound is characterized by the presence of an acetamido group attached to a pyridine ring, which is further connected to a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidopyridin-2-yl)prop-2-enamide typically involves the reaction of 2,6-diaminopyridine with acetic anhydride to form 6-acetamidopyridine. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidopyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-acetamidopyridin-2-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-acetamidopyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an acetamido group, a pyridine ring, and a prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(6-acetamidopyridin-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-10(15)13-9-6-4-5-8(12-9)11-7(2)14/h3-6H,1H2,2H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSKVFNOISDAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864916-61-0
Record name N-(6-acetamidopyridin-2-yl)prop-2-enamide
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